3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel compound with the molecular formula and a molecular weight of approximately 402.51 g/mol. This compound is classified as a piperazine derivative, which is significant in medicinal chemistry for its diverse biological activities. The presence of the cyclopropyl group and the trifluoromethyl phenyl sulfonamide moiety enhances its potential pharmacological properties, making it a candidate for further research in drug development and therapeutic applications.
The synthesis of 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves several key steps:
Technical details include the use of solvents such as toluene or ethanol, and catalysts like palladium for coupling reactions, which are common in synthesizing complex organic molecules .
The molecular structure of 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine can be represented by its InChI and SMILES notations:
InChI=1S/C20H26N4O3S/c1-14-13-19(15(2)12-18(14)27-3)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C)OC
The compound may undergo various chemical reactions typical for piperazine derivatives, including:
Technical details regarding reaction conditions (temperature, pressure, solvent choice) are critical for optimizing yields and purity during synthesis .
The mechanism of action for 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine likely involves interaction with specific biological targets such as receptors or enzymes. The piperazine ring is known to enhance binding affinity due to its ability to mimic neurotransmitters or other biologically active compounds.
Data from biological assays would help elucidate the specific pathways affected by this compound, potentially leading to therapeutic applications in areas such as neurology or oncology.
The physical properties include:
Key chemical properties include:
Relevant data from studies on similar compounds can provide insights into expected behavior under various conditions .
This compound has potential applications in:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: